molecular formula C21H19NO3 B14110517 2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14110517
M. Wt: 333.4 g/mol
InChI Key: RVSFTLNXJWZHBX-UHFFFAOYSA-N
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Description

2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine . The reaction is carried out under mild conditions and the product is isolated by crystallization without the need for chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of oxidative stress and modulation of signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

2-butyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H19NO3/c1-2-3-13-22-18(14-9-5-4-6-10-14)17-19(23)15-11-7-8-12-16(15)25-20(17)21(22)24/h4-12,18H,2-3,13H2,1H3

InChI Key

RVSFTLNXJWZHBX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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